molecular formula C13H12N2O2 B009289 Ethyl 4-phenylpyrimidine-5-carboxylate CAS No. 100724-16-1

Ethyl 4-phenylpyrimidine-5-carboxylate

Cat. No.: B009289
CAS No.: 100724-16-1
M. Wt: 228.25 g/mol
InChI Key: HENFGBQLRJLYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-phenylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylpyrimidine-5-carboxylate can be synthesized through a multi-component reaction involving ethyl acetoacetate, benzaldehyde, and urea. The reaction typically takes place under reflux conditions in the presence of a catalyst, such as hydrochloric acid. The mixture is heated in ethanol for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of heterogeneous catalysts, such as spinel copper ferrite nanoparticles, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-phenylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis.

    Neuroprotective Activity: It exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.

Comparison with Similar Compounds

Ethyl 4-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

This compound stands out due to its unique combination of antimicrobial and neuroprotective activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENFGBQLRJLYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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